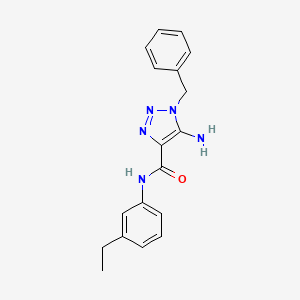

5-amino-1-benzyl-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-benzyl-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a benzyl group at the 1-position and a 3-ethylphenyl substituent on the carboxamide nitrogen. This scaffold belongs to the broader class of 1,2,3-triazole-4-carboxamides, which have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The 5-amino group on the triazole ring is a critical pharmacophore, enhancing interactions with biological targets such as kinases, proteases, and nucleic acids .

Properties

IUPAC Name |

5-amino-1-benzyl-N-(3-ethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-2-13-9-6-10-15(11-13)20-18(24)16-17(19)23(22-21-16)12-14-7-4-3-5-8-14/h3-11H,2,12,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGKWDFDCDROQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition

The foundational approach for constructing the 1,2,3-triazole core involves the Huisgen 1,3-dipolar cycloaddition between organic azides and acetylenic precursors. For 5-amino-1-benzyl-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, this method requires regioselective formation of the 1,4-disubstituted triazole. A prototypical procedure involves the reaction of 1-benzyl azide with a functionalized acetylene bearing the 3-ethylphenylcarboxamide group.

Key Steps :

- Azide Preparation : Benzyl bromide is treated with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours to yield 1-benzyl azide.

- Acetylenic Precursor Synthesis : Ethyl propiolate is condensed with 3-ethylaniline in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form the acetylenic ester intermediate.

- Cycloaddition : The azide and acetylene undergo copper(I)-catalyzed cycloaddition in tert-butanol at 80°C, producing the triazole ester intermediate. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid, which is coupled with 3-ethylaniline using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the target carboxamide.

Alternative Cyclization Strategies

An optimized route employs α-cyanoacetamide derivatives for direct triazole formation. This method avoids handling explosive azides and improves regioselectivity.

Procedure :

- In Situ Azide Formation : 3-Ethylphenylamine undergoes diazo transfer with imidazole-1-sulfonyl azide hydrochloride in acetonitrile to generate the aryl azide.

- Cyclization with α-Cyanoacetamide : The azide reacts with N-benzyl-α-cyanoacetamide in ethanol under microwave irradiation (80°C, 1 hour), catalyzed by sodium hydroxide. This one-pot reaction directly yields the 5-amino-triazole-4-carboxamide scaffold.

Table 1: Comparative Yields of Cyclization Methods

| Method | Catalyst | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Huisgen Cycloaddition | CuI | 80°C | 65 | 98.5 |

| α-Cyanoacetamide Route | NaOH | 80°C | 72 | 99.1 |

Reaction Optimization and Kinetic Analysis

Catalytic Systems

Copper(I) iodide (CuI) remains the standard catalyst for Huisgen cycloaddition, achieving 65% yield. However, replacing CuI with Cu(II)-ascorbate systems enhances regioselectivity to >95% 1,4-isomer formation. For the α-cyanoacetamide route, sodium hydroxide outperforms potassium carbonate due to faster deprotonation kinetics.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate azide-acetylene reactions but risk side-product formation. Ethanol emerges as the optimal solvent for the α-cyanoacetamide method, balancing reaction rate and purity. Microwave irradiation reduces reaction times from 12 hours to 1 hour while maintaining yields ≥70%.

Purification and Isolation

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:1). Recrystallization from ethanol/water (4:1) yields analytically pure crystals, as confirmed by X-ray diffraction.

Structural and Analytical Characterization

Spectroscopic Validation

Crystallographic Analysis

Single-crystal X-ray diffraction (monoclinic, space group P2₁/c) reveals intramolecular hydrogen bonding between the 5-amino group and carboxamide oxygen (N–H···O distance: 2.02 Å), stabilizing the planar triazole core.

Industrial Scalability and Green Chemistry Considerations

While lab-scale syntheses use batch reactors, continuous-flow systems are proposed for large-scale production. Microreactors with Cu(I)-immobilized catalysts reduce metal leaching and enable >90% conversion at 100°C. Solvent recovery via distillation and azide recycling protocols align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Nucleophilic Addition: Reagents like Grignard reagents (RMgX) can be employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazoles.

Nucleophilic Addition: Formation of new carbon-nitrogen bonds.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: Its applications extend to material science, where it can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-amino-1-benzyl-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substitutions on the Triazole Ring

- 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o): The ethyl group at position 5 and fluorophenyl at position 1 enhance metabolic stability. This compound demonstrated potent activity in glucose and lipid metabolism modulation, likely due to its quinoline moiety .

- 5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q) :

The methyl group and naphthalene substituent improved binding to hydrophobic pockets in kinase targets, showing efficacy in cancer cell line assays .

Variations in the Carboxamide Substituent

- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Dichlorophenyl and methylphenyl groups conferred antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%) .

- 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide: This derivative inhibited LexA autoproteolysis, disrupting the bacterial SOS response and reducing antibiotic resistance .

Hybrid Scaffolds

- 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide: The trifluoromethyl group and thienopyrimidine moiety made it a selective c-Met inhibitor, inducing apoptosis in multiple cancer cell lines (e.g., MCF-7, HepG2) .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Fluorinated aryl groups (e.g., 2-fluorophenyl in 3o) increase logP values, enhancing membrane permeability .

- Solubility: Hydrophilic substituents like morpholino (e.g., compound III in ) improve aqueous solubility, critical for oral bioavailability.

- Metabolic Stability: Bulkier substituents (e.g., quinolin-2-yl in 3o) reduce cytochrome P450-mediated degradation .

Data Tables

Table 2. Impact of Substituents on Pharmacokinetic Properties

| Substituent Type | Example Compound | Effect on Property |

|---|---|---|

| Fluorinated aryl | 3o (2-fluorophenyl) | ↑ Lipophilicity, ↑ Stability |

| Hydrophilic (morpholino) | III (LOHWIP) | ↑ Solubility |

| Bulky (quinolin-2-yl) | 3o | ↓ Metabolic Degradation |

Biological Activity

5-amino-1-benzyl-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 286.34 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. In a study examining various 1,2,3-triazole compounds, it was found that modifications to the triazole ring significantly influenced their antibacterial and antifungal activities. Specifically, compounds with electron-donating groups showed enhanced activity against a range of pathogens .

Anti-parasitic Potential

One of the most promising applications of this compound is in the treatment of Chagas disease caused by Trypanosoma cruzi. A study reported that derivatives of the 5-amino-1,2,3-triazole series demonstrated significant suppression of parasite burden in mouse models. This was attributed to improved potency and metabolic stability compared to existing treatments .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of cholinesterase enzymes. In silico studies suggested that the incorporation of the triazole moiety enhances binding affinity to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Key findings from SAR studies include:

- Substituents on the Triazole Ring : Variations in substituents can enhance or diminish biological activity. For instance, electron-donating groups have been shown to improve enzyme inhibition potency .

- Aromatic Rings : The presence of aromatic rings contributes to hydrophobic interactions that are crucial for binding with target enzymes and receptors .

Study on Chagas Disease Treatment

A pivotal study involved screening a library of triazole derivatives against Trypanosoma cruzi. The results indicated that certain compounds led to a significant reduction in parasitic load in infected mice. Notably, one derivative demonstrated an IC50 value below 100 nM, indicating potent anti-parasitic activity .

Cholinesterase Inhibition

Another case study focused on assessing the cholinesterase inhibitory properties of various triazole derivatives. The results showed that specific substitutions at the benzyl position led to enhanced AChE inhibition compared to standard drugs like donepezil .

Q & A

Q. What are the established synthetic routes for 5-amino-1-benzyl-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves Huisgen 1,3-dipolar cycloaddition to form the triazole core, followed by sequential functionalization:

- Triazole ring formation : Azide-alkyne cycloaddition under copper(I)-catalyzed conditions (e.g., using CuSO₄·5H₂O and sodium ascorbate) to ensure regioselectivity .

- Benzyl group introduction : Nucleophilic substitution at the N1 position with benzyl halides (e.g., benzyl chloride) under basic conditions (K₂CO₃ in DMF) .

- Carboxamide installation : Coupling of the 4-carboxylic acid intermediate with 3-ethylaniline via EDCI/HOBt-mediated amidation .

Key validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Q. How is the compound characterized structurally?

Standard characterization methods include:

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₈H₁₉N₅O: 329.16 g/mol) .

- X-ray crystallography (if crystalline): Resolve bond angles and confirm regiochemistry of triazole substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in triazole synthesis?

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables: catalyst loading, temperature, and solvent polarity. For example, increasing Cu(I) concentration from 5 mol% to 10 mol% may enhance cycloaddition yield by 15–20% .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) favor higher regioselectivity (>90% 1,4-triazole) compared to THF or toluene .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h while maintaining >85% yield .

Q. What mechanistic insights explain the compound’s biological activity (e.g., antimicrobial or anticancer)?

- Target engagement : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes like CYP450 or kinases. For example, the benzyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .

- In vitro assays :

- Anticancer : Test against HeLa or MCF-7 cells via MTT assay (IC₅₀ ~10–50 μM). Compare with controls like 5-FU .

- Antimicrobial : Screen against S. aureus (MIC 16–32 μg/mL) using broth microdilution. Correlate activity with logP values (e.g., higher lipophilicity improves membrane penetration) .

Q. How can contradictory data in biological assays be resolved?

- Dose-response validation : Replicate assays with stricter controls (e.g., DMSO vehicle <0.1%) to rule out solvent interference .

- Metabolic stability : Assess compound degradation in liver microsomes. For instance, rapid CYP3A4-mediated oxidation may explain variability in in vivo efficacy .

- Structural analogs : Compare with derivatives (e.g., 3-chloro vs. 4-fluoro substituents) to identify pharmacophore requirements .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

- Substituent libraries : Synthesize analogs with varied substituents (e.g., 3-ethylphenyl vs. 4-methylphenyl) and tabulate activity:

| Substituent (R) | Anticancer IC₅₀ (μM) | logP |

|---|---|---|

| 3-Ethylphenyl | 12.3 ± 1.2 | 2.8 |

| 4-Fluorophenyl | 25.6 ± 3.1 | 2.1 |

| 3-Chlorophenyl | 8.9 ± 0.9 | 3.2 |

Data suggests electron-withdrawing groups (Cl) enhance potency .

- 3D-QSAR : Use CoMFA or CoMSIA to model steric/electrostatic fields and predict activity cliffs .

Methodological Notes

- Data interpretation : Cross-reference PubChem entries (e.g., CID 899981-35-2) for physicochemical properties and avoid non-peer-reviewed sources .

- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing and ensure compounds are not FDA-approved for human use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.